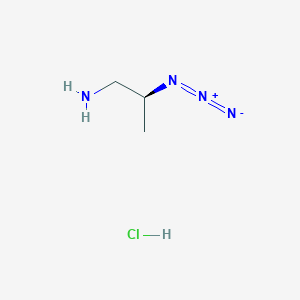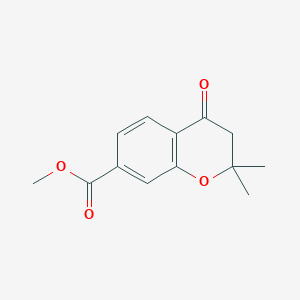
(2S)-2-azidopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-azidopropan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azido group (-N3) attached to a propan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azidopropan-1-amine hydrochloride typically involves the azidation of a suitable precursor. One common method is the reaction of (2S)-2-chloropropan-1-amine with sodium azide (NaN3) in an aqueous or organic solvent. The reaction is usually carried out under mild conditions, often at room temperature, to avoid decomposition of the azido group. The resulting (2S)-2-azidopropan-1-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. Additionally, the implementation of in-line purification techniques, such as crystallization or distillation, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-azidopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst, or lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), organic solvents (e.g., dimethylformamide), mild temperatures.
Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4), room temperature to moderate heating.
Cycloaddition: Copper(I) catalysts, organic solvents (e.g., tetrahydrofuran), room temperature to moderate heating.
Major Products Formed
Substitution: Various substituted amines or thiols.
Reduction: (2S)-2-aminopropan-1-amine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(2S)-2-azidopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds via click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-azidopropan-1-amine hydrochloride largely depends on the specific application and the target molecule. In bioconjugation, the azido group reacts with alkyne-functionalized molecules to form stable triazole linkages, facilitating the attachment of various probes or therapeutic agents. The molecular targets and pathways involved can vary widely, depending on the specific context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-azidopropan-1-amine hydrochloride: The enantiomer of (2S)-2-azidopropan-1-amine hydrochloride, differing only in the spatial arrangement of the substituents around the chiral center.
2-azidoethanamine hydrochloride: A structurally similar compound with one fewer carbon atom in the backbone.
3-azidopropan-1-amine hydrochloride: A positional isomer with the azido group attached to the third carbon instead of the second.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the azido group, which imparts distinct reactivity and potential for diverse applications in synthesis, bioconjugation, and drug development.
Properties
IUPAC Name |
(2S)-2-azidopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4.ClH/c1-3(2-4)6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAXOZPCDWGASL-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dichlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2603683.png)






![5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide](/img/structure/B2603697.png)
![2-({[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2603699.png)
![5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2603701.png)
![N,N-dimethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2603702.png)

![Methyl [(2-chloro-4-nitrophenyl)thio]acetate](/img/structure/B2603705.png)

